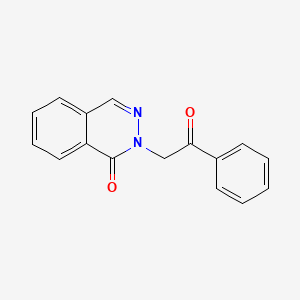

2-(2-oxo-2-phenylethyl)-1(2H)-phthalazinone

Description

Properties

Molecular Formula |

C16H12N2O2 |

|---|---|

Molecular Weight |

264.28 g/mol |

IUPAC Name |

2-phenacylphthalazin-1-one |

InChI |

InChI=1S/C16H12N2O2/c19-15(12-6-2-1-3-7-12)11-18-16(20)14-9-5-4-8-13(14)10-17-18/h1-10H,11H2 |

InChI Key |

PHIVRYXMUGSLGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2 |

Origin of Product |

United States |

Preparation Methods

General Procedure for Preparation

The synthesis of 2-(2-oxo-2-phenylethyl)-1(2H)-phthalazinone typically involves the reaction of a phthalazinone derivative with phenacyl bromide in the presence of a base like potassium carbonate. This reaction is often conducted in a solvent such as dry acetone under reflux conditions.

- Reagents: Phthalazinone derivative (0.01 mol), phenacyl bromide (0.03 mol), potassium carbonate (4.1 g, 0.03 mol).

- Solvent: Dry acetone (30 mL).

- Conditions: Heated under reflux for 30 hours, then cooled and poured into water.

- Purification: The solid obtained is filtered and crystallized from petroleum ether (40–60°C).

Spectroscopic Confirmation

The structure of the synthesized compound is confirmed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy . For instance, the 1H NMR spectrum typically shows a singlet signal for the methylene protons (CH2) in the range of 4.79–5.04 ppm. The IR spectrum displays characteristic absorption bands corresponding to the carbonyl groups (CO) around 1703–1715 cm^-1 and 1660–1670 cm^-1.

Research Outcomes

Yield and Purity

The yield of 2-(2-oxo-2-phenylethyl)-1(2H)-phthalazinone can vary depending on the specific conditions and reagents used. Typically, yields range from 60% to 66%. The purity of the compound is assessed through elemental analysis and spectral data, ensuring that the product meets the required standards for further applications.

Data Tables

| Compound | Melting Point (°C) | Yield (%) | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| 2a | 190–191 | 66 | C22H16N2O2 | 340 |

| 2b | 163–164 | 60 | C23H18N2O3 | 370 |

| 2j | 195–196 | 60 | C28H20N2O2 | 416 |

Table 1: Physical and chemical properties of related phthalazinone derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-phenylethyl)-1(2H)-phthalazinone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-oxo-2-phenylethyl)-1(2H)-phthalazinone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-phenylethyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Substituent Position: Substitution at the 2-position (target compound) vs. 4-position (e.g., azelastine, compound 2c) alters electronic and steric properties. For example, 4-substituted derivatives like azelastine are clinically used for antiallergic effects, while 2-substituted analogues may target different pathways .

Biological Activity: Compound 2c (4-substituted oxadiazole derivative) demonstrated significant anti-proliferative activity against cancer cells (IC50 <10 µM), attributed to the oxadiazole-thioether linkage and phenylketone group . Pyridazinone analogues (e.g., 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3-one) share structural similarities but lack the fused benzene ring, which may reduce planarity and bioavailability compared to phthalazinones .

Pharmacological Relevance: The thromboxane A2 inhibitor 4-(3-pyridinyl)-2-[2-(1-imidazolyl)ethyl]-1(2H)-phthalazinone highlights the importance of heteroaromatic substituents (e.g., imidazole) in modulating enzyme inhibition . Azelastine’s 4-(4-chlorophenyl)methyl group contributes to its antihistaminic activity by enhancing receptor binding affinity .

Key Observations:

- The target compound’s synthesis may involve condensation reactions similar to those used for oxadiazole-phthalazinone derivatives, where 2-bromoacetophenone reacts with a thiol-containing phthalazinone precursor .

- IR and NMR data for analogous compounds confirm the presence of ketone (C=O, 1668–1680 cm⁻¹) and aromatic protons (δ 7.25–8.94 ppm), critical for structural validation .

Biological Activity

2-(2-oxo-2-phenylethyl)-1(2H)-phthalazinone is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the phthalazinone family, characterized by a phthalazine core with a ketone and phenyl substituent. Its structure can be represented as follows:

The biological activity of 2-(2-oxo-2-phenylethyl)-1(2H)-phthalazinone is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's phenyl group is known to engage with neurotransmitter receptors, while the phthalazinone moiety may inhibit specific enzymes involved in cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of phthalazinones exhibit anti-proliferative effects against various cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer cells. For instance, certain derivatives were shown to induce apoptosis by activating caspase pathways and inhibiting key proteins such as MAPK and topoisomerase II .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | HepG2 | 0.5 | Apoptosis induction |

| 2 | MCF-7 | 0.7 | MAPK inhibition |

Antifungal Activity

The antifungal properties of phthalazinone derivatives have also been investigated. In a study involving various pathogenic fungi, specific compounds demonstrated significant antifungal activity against Cryptococcus neoformans and dermatophytes like Microsporum canis. Notably, one derivative exhibited an MIC value of 125 µg/mL against C. neoformans, indicating promising antifungal potential .

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 5 | Cryptococcus neoformans | 125 |

| 6 | Microsporum canis | 250 |

Other Biological Activities

Beyond anticancer and antifungal effects, research has indicated that phthalazinone derivatives possess anti-inflammatory, antihypertensive, and antimicrobial properties. These activities are associated with their ability to modulate biochemical pathways linked to inflammation and infection.

Case Studies

- Anticancer Efficacy : A study evaluated the anti-proliferative effects of various phthalazinone derivatives on HepG2 cells. The results indicated that specific substitutions on the phthalazinone core significantly enhanced anticancer activity, with some compounds showing comparable efficacy to established chemotherapeutics like doxorubicin .

- Antifungal Screening : In a comprehensive antifungal screening, several phthalazinone derivatives were tested against clinical isolates of fungi. The findings revealed that structural modifications could lead to enhanced activity against resistant strains, offering insights for future drug development .

- Mechanistic Insights : Molecular docking studies provided insights into the binding interactions between phthalazinones and their targets, elucidating how structural variations influence biological activity .

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing 2-(2-oxo-2-phenylethyl)-1(2H)-phthalazinone derivatives?

- Methodology : Use a two-step protocol involving phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux. For example, heating 1(2H)-phthalazinone with POCl₃/PCl₅ (1:1 molar ratio) at 100–120°C for 2–4 hours yields chlorinated intermediates, which can be quenched in ice-water and recrystallized from ethanol . Monitor reaction progress via TLC and adjust stoichiometry based on substituent reactivity.

Q. What spectroscopic techniques are critical for structural characterization of phthalazinone derivatives?

- Methodology : Combine FT-IR to confirm carbonyl (C=O, ~1670 cm⁻¹) and aromatic stretches; ¹H/¹³C NMR for substituent positioning (e.g., phenyl protons at δ 7.2–8.0 ppm); UV-Vis for π→π* transitions (λmax ~250–300 nm). Compare with computational DFT models (e.g., Gaussian 09) for electronic structure validation .

Q. How to design an initial antimicrobial screening assay for phthalazinone derivatives?

- Methodology : Use the disc-diffusion method against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., Candida albicans). Dissolve compounds in DMF (1000 ppm), apply to agar plates, incubate at 28°C for 24 hours, and measure inhibition zones (mm). Include fluconazole/itraconazole as positive controls .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be systematically explored for phthalazinone-based enzyme inhibitors?

- Methodology :

- Synthetic diversification : Introduce substituents at C-4 (e.g., phenyl, pyridyl) and C-2 (e.g., imidazolylalkyl) to modulate steric/electronic effects .

- Biological testing : Evaluate thromboxane A2 synthetase inhibition (in vitro enzyme assays) and bronchodilation (guinea pig trachea models). Correlate substituent hydrophobicity with IC₅₀ values .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., phosphodiesterase VA) .

Q. What strategies resolve contradictions in biological activity data across phthalazinone derivatives?

- Methodology :

- Data normalization : Standardize assay protocols (e.g., cell line passage number, serum concentration) to reduce variability.

- Mechanistic studies : Perform competitive inhibition assays or transcriptomics to identify off-target effects. For example, unexpected in vivo activity despite low in vitro potency may arise from prodrug metabolism .

- Meta-analysis : Compare results across studies using tools like RevMan to identify trends (e.g., phenyl groups enhance antimicrobial activity, while carboxyl groups reduce it) .

Q. How to integrate green chemistry principles into phthalazinone synthesis?

- Methodology :

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol for lower toxicity .

- Catalysis : Use ultrasound irradiation to reduce reaction time (e.g., from 6 hours to 30 minutes for oxadiazole coupling) and improve yields by 15–20% .

- Waste minimization : Employ one-pot multicomponent reactions (e.g., Biginelli-type) to streamline synthesis of hybrid phthalazinone-oxadiazole derivatives .

Q. What computational approaches predict the fluorescence properties of phthalazinone metal sensors?

- Methodology :

- TD-DFT calculations : Simulate excited-state transitions (e.g., HOMO→LUMO) using B3LYP/6-311++G(d,p) basis sets to predict Stokes shifts and quantum yields.

- Metal binding studies : Use CHELPG charge analysis to identify electron-rich regions (e.g., phthalazinone carbonyl) for Fe³⁺/Fe²⁺ coordination. Validate with experimental fluorescence quenching assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.